

Core Characteristics and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methylpyridine-5-boronic acid**

Cat. No.: **B113477**

[Get Quote](#)

2-Methylpyridine-5-boronic acid, identified by CAS Number 659742-21-9, is a heterocyclic organoboron compound.^{[1][2][3][4]} Its structure, featuring both a pyridine ring and a boronic acid functional group, makes it a versatile building block, particularly for introducing the 2-methylpyridine moiety into larger, more complex molecules. This dual functionality is the cornerstone of its utility in constructing carbon-carbon and carbon-heteroatom bonds.

From a practical standpoint, understanding the physicochemical properties of a reagent is paramount for experimental design, ensuring both safety and reproducibility.

Table 1: Physicochemical Properties of **2-Methylpyridine-5-boronic acid**

Property	Value	Source(s)
CAS Number	659742-21-9	[2][3][4]
Molecular Formula	C ₆ H ₈ BNO ₂	[2][3]
Molecular Weight	136.95 g/mol	[2][3]
Appearance	White to off-white solid/crystalline powder	[2][5]
Purity	Typically ≥95%	[2][5]
Synonyms	6-Methyl-3-pyridylboronic acid	[5]

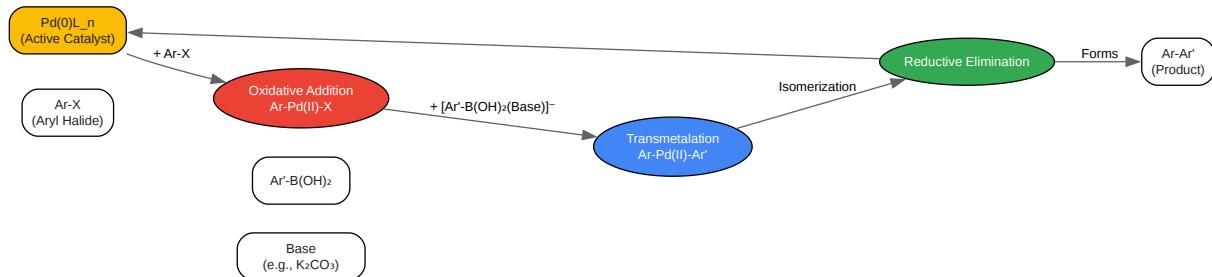
Handling, Storage, and Safety Considerations: The Foundation of Reliable Results

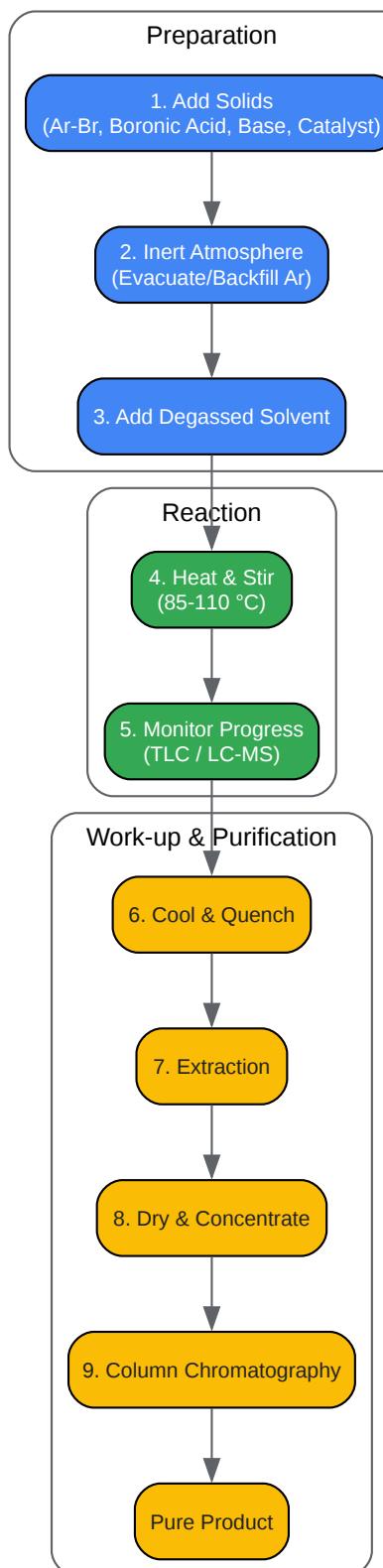
The reliability of any experiment involving boronic acids begins with proper handling and storage. Boronic acids are known to be sensitive to environmental conditions, which can impact their purity and reactivity.

Storage and Stability: Boronic acids are generally stable solids, but they are susceptible to dehydration. Under elevated temperatures or vacuum, three molecules of boronic acid can condense to form a cyclic trimer anhydride known as a boroxine. While this process is often reversible upon exposure to water, the presence of boroxines can complicate reaction stoichiometry and yield. Therefore, it is recommended to store **2-Methylpyridine-5-boronic acid** in a tightly sealed container in a cool, dry place.^[6] Storage at room temperature is generally acceptable.^[5]

Handling and Safety: From a safety perspective, arylboronic acids warrant careful handling. Recent studies have indicated that some arylboronic acids may be weakly mutagenic, classifying them as potential genotoxic impurities (PGIs).^[7] This is a critical consideration in pharmaceutical process development, where controlling such impurities in the final Active Pharmaceutical Ingredient (API) is a regulatory necessity.^[7]

- **Personal Protective Equipment (PPE):** Always handle the compound in a well-ventilated area or fume hood, wearing standard PPE including safety glasses, a lab coat, and chemical-resistant gloves.
- **Inert Atmosphere:** For reactions sensitive to moisture or oxidation, handling the solid under an inert atmosphere (e.g., Argon or Nitrogen) is advisable, though not always strictly necessary for setting up many coupling reactions.^{[8][9]}


The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application


The predominant application of **2-Methylpyridine-5-boronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the

most powerful and widely used tools for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[8][10][11]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps. The efficiency of this cycle is the reason for the reaction's robustness and tolerance to a wide array of functional groups.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 2-Methylpyridine-5-boronic acid | CymitQuimica [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Methylpyridine-5-boronic acid | C6H8BNO2 | CID 2763081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. laballey.com [laballey.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Core Characteristics and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113477#2-methylpyridine-5-boronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com